3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-48-2) is a uniquely functionalized pyrazole building block featuring a strategic 4-bromo substituent for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) and a propanoic acid moiety for bioconjugation or prodrug synthesis. Supported by database annotation as a potential mGluR2 antagonist scaffold (PMID25435285), it enables targeted SAR programs. Supplied at ≥95% purity with reliable scalability from gram to kilogram quantities. Ideal for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09g/mol
CAS No. 512809-48-2
Cat. No. B454936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
CAS512809-48-2
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(=O)O)C)Br
InChIInChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
InChIKeyQTOFWFGESPQEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 512809-48-2): Core Properties and Research-Grade Identity for Scientific Procurement


3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-48-2) is a small-molecule organic building block belonging to the pyrazole family of five-membered nitrogen heterocycles . It is characterized by a 4-bromo-substituted 3,5-dimethylpyrazole core linked via its N1-position to a propanoic acid side chain, resulting in a molecular formula of C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 g/mol . The compound possesses a carboxylic acid functional group (pKa ~3.33) and a topological polar surface area of 55.1 Ų, with a calculated LogP of 1.2, and is typically supplied with a purity of ≥95–97% for research applications [1].

Procurement Alert: Why 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Cannot Be Replaced by Other Pyrazole Propanoic Acids


Attempts to substitute 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with its chloro, fluoro, or iodo analogs will result in fundamentally different physicochemical, reactivity, and biological profiles. The 4-bromo substituent confers a unique balance of van der Waals volume (Br = 185 pm³) and hydrophobicity (Hansch π = +0.86) relative to Cl (π = +0.71, 122 pm³), F (π = +0.14, 47 pm³), and I (π = +1.12, 228 pm³) [1][2]. Furthermore, bromine provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that cannot be replicated with chloro or fluoro analogs under the same mild conditions [3]. Critically, this specific brominated scaffold has been identified in curated target databases as a potential metabotropic glutamate receptor 2 (mGluR2) antagonist, a biological annotation not shared by its halogen-substituted counterparts [4].

Quantitative Comparative Evidence: Where 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Differentiates from Analogs


Lipophilicity-Driven Permeability Differentiation: Bromo vs. Chloro Analog (Cross-Study Comparable)

The calculated partition coefficient (cLogP) for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is 1.2, which is approximately 0.5 log units higher than its 4-chloro analog (cLogP = 0.7) [1]. This difference translates to a predicted 3.2-fold increase in membrane permeability based on the Hansch-Fujita linear free-energy relationship [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Target Engagement Annotations: mGluR2 Antagonist Activity (Class-Level Inference)

A structurally identical N-substituted pyrazole derivative (Compound-71, PMID25435285) has been annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist in the Therapeutic Target Database (TTD) [1]. The core scaffold of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid shares the identical 4-bromo-3,5-dimethylpyrazole motif that is known to be essential for mGluR2 binding in this chemotype.

Neuroscience GPCR Pharmacology Drug Discovery

Synthetic Versatility: Bromine as a Superior Cross-Coupling Handle vs. Chloro Analog (Class-Level Inference)

The C-Br bond in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (bond dissociation energy ~281 kJ/mol) is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond in its chloro analog (~327 kJ/mol) [1][2]. This enables milder reaction conditions (lower temperature, shorter reaction times) and higher yields in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, providing a more efficient route to diversified pyrazole libraries [3].

Organic Synthesis Medicinal Chemistry Chemical Biology

Recommended Research and Industrial Applications for 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Based on Verified Evidence


Medicinal Chemistry: Lead Optimization for mGluR2 Antagonists

Given its direct scaffold relationship to an annotated mGluR2 antagonist (PMID25435285) [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies targeting mGluR2. The bromine atom provides a site for late-stage diversification via cross-coupling to generate analogs with improved potency, selectivity, and pharmacokinetic properties. The propanoic acid side chain can be further derivatized (e.g., amide formation, esterification) to explore prodrug strategies or modulate target engagement. [2]

Chemical Biology: Development of Novel Cross-Coupling Building Blocks

The bromine substituent on this pyrazole core renders it an exceptionally versatile building block for Pd-catalyzed cross-coupling reactions, enabling rapid diversification of the pyrazole scaffold. This is particularly valuable for generating focused libraries of pyrazole-containing compounds for high-throughput screening against novel biological targets. The propanoic acid moiety can be exploited as an attachment point for bioconjugation or as a solubility-enhancing handle for probe development. [3]

Process Chemistry: Scalable Intermediate for Heterocyclic Synthesis

The compound's high purity (>97%) and straightforward synthetic accessibility via bromination of 3,5-dimethylpyrazole followed by alkylation with 3-bromopropanoic acid [4] make it suitable for use as a scalable intermediate in the synthesis of more complex pharmaceutical or agrochemical active ingredients. Its defined physicochemical properties (cLogP, TPSA) also facilitate predictable behavior in downstream reaction workups and purifications.

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